[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a suitable oxane derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes . The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also be reduced using suitable reducing agents under controlled conditions.
Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules . It is also employed in various organic reactions to study reaction mechanisms and pathways .
Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways . It is often utilized in studies involving enzyme inhibition and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties . Researchers are investigating its role in the development of new drugs and treatments .
Industry: While its industrial applications are limited, the compound is used in the development of new materials and chemical processes . It serves as a precursor for the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
- [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanol
- [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanoic acid
- [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanethiol
Uniqueness: Compared to similar compounds, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties . This functional group allows it to participate in a wider range of reactions and interactions, making it a valuable compound in research and development .
Biological Activity
[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is a chemical compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and research findings.
Chemical Structure
The compound features a unique structure that includes:
- A pyridine ring which may interact with neurotransmitter systems.
- An oxane moiety contributing to its reactivity and biological profile.
The molecular formula is C11H15N2O, indicating the presence of nitrogen and oxygen atoms that may play critical roles in its biological interactions.
The mechanism of action for this compound involves:
- Binding to specific receptors or enzymes , modulating their activity.
- Triggering downstream signaling pathways that affect cellular processes, including inflammation and neuroprotection.
Neuropharmacological Effects
Preliminary studies suggest that the compound may influence mood and cognitive functions due to its interaction with neurotransmitter systems. The presence of the pyridine moiety enhances its potential neuropharmacological effects.
Anticancer Potential
Recent investigations have highlighted its antiproliferative properties against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce cell cycle arrest in cancer cells, suggesting that this compound could exhibit similar effects .
Research Findings and Case Studies
Properties
IUPAC Name |
[4-(5-methylpyridin-2-yl)oxan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(14-8-10)12(9-13)4-6-15-7-5-12/h2-3,8H,4-7,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHXJZLEYZKSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCOCC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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